molecular formula C15H12N2O5 B2430671 2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl nicotinate CAS No. 387837-01-6

2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl nicotinate

Cat. No.: B2430671
CAS No.: 387837-01-6
M. Wt: 300.27
InChI Key: CZHXKBHQSFTKDC-UHFFFAOYSA-N
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Description

“2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride” is a compound that has been studied for its potential applications . The IUPAC name for a similar compound is "2-(benzo[d][1,3]dioxol-5-yl)indolizine" .


Molecular Structure Analysis

The molecular structure of “2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride” has been analyzed . The InChI code for this compound is "1S/C9H11NO3.ClH/c11-4-3-10-7-1-2-8-9(5-7)13-6-12-8;/h1-2,5,10-11H,3-4,6H2;1H" .


Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride” have been analyzed . It is a light-yellow to yellow powder or crystals .

Scientific Research Applications

Electrocatalytic Oxidation

Electrocatalytic Oxidation of Reduced Nicotinamide Coenzymes : The study explores the use of graphite electrodes modified with an adsorbed phenoxazinium salt, Meldola Blue, for the electrocatalytic oxidation of nicotinamide coenzymes (NADH and NADPH). This process demonstrates the potential of using modified electrodes to facilitate electron transfer in the electrocatalytic oxidation of these coenzymes, which is significant in biochemical and electrochemical applications (Gorton et al., 1984).

Corrosion Inhibition

Corrosion Inhibition for Mild Steel : A study on 4(N,N-dimethylamino) benzaldehyde nicotinic acid hydrazone investigated its efficacy as a corrosion inhibitor for mild steel in acidic conditions. The research highlights the potential of nicotinic acid derivatives in protecting industrial materials from corrosion, showcasing the compound's ability to act as a mixed type corrosion inhibitor and adhere to surfaces via the Langmuir's adsorption isotherm (Singh et al., 2016).

Binding and Hydrolysis by Human Serum Albumin

Interaction with Human Serum Albumin : Research on nicotinate esters, including their binding to and hydrolysis by human serum albumin, sheds light on the biochemical interactions and potential therapeutic applications of these compounds. The study differentiates between esters based on their ability to bind and be hydrolyzed, providing insight into the compound's pharmacokinetic behaviors (Steiner et al., 1992).

Antimicrobial Activity

Synthesis and Biological Activity : A study focusing on the antimicrobial activity of novel amino acid-(N′-Benzoyl) hydrazide and amino acid-(N′-Nicotinoyl) hydrazide derivatives, including their copper and cadmium complexes, indicates the potential of these compounds in medical applications. The compounds showed comparable activity against S. aureus and E. coli, highlighting their utility in developing new antimicrobial agents (Khattab, 2005).

Antioxidant Studies

Antimicrobial and Antioxidant Studies : Mixed-metal complexes of benzoyl-aminoethanoic acid-nicotinamide have been evaluated for their enhanced antimicrobial and antioxidant properties. These synthesized complexes exhibited significant activities against various bacterial and fungal strains, demonstrating the compound's versatility in pharmaceutical and biochemical research (Shiekh et al., 2018).

Safety and Hazards

The safety and hazards of “2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride” have been studied . It has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, H335 .

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c18-14(8-20-15(19)10-2-1-5-16-7-10)17-11-3-4-12-13(6-11)22-9-21-12/h1-7H,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHXKBHQSFTKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)COC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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